molecular formula C10H16O2S B7908649 1,4-Diethoxybenzene;sulfane

1,4-Diethoxybenzene;sulfane

Cat. No.: B7908649
M. Wt: 200.30 g/mol
InChI Key: YUPCVVVGRRZGAS-UHFFFAOYSA-N
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Description

1,4-Diethoxybenzene (C₁₀H₁₄O₂; CAS 122-95-2) is a phenolic ether derivative where ethoxy (-OCH₂CH₃) groups occupy the 1 and 4 positions on a benzene ring. Its structure was redetermined at 200 K to refine metrical parameters for structure-property relationship studies . This compound is synthesized via etherification of 1,4-benzoquinone or phase-transfer catalysis using hydroquinone and diethyl sulfate, achieving yields >84% . Applications include its use as an intermediate in photoluminescent polymers (e.g., PPV) for LED displays , macrocycle synthesis (e.g., Ethoxypillar[6]arene) , and industrial solvents .

Properties

IUPAC Name

1,4-diethoxybenzene;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2.H2S/c1-3-11-9-5-7-10(8-6-9)12-4-2;/h5-8H,3-4H2,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPCVVVGRRZGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 166.22 g/mol
  • IUPAC name: 1,4-Diethoxybenzene
  • Synonyms: Hydroquinone diethyl ether, p-Diethoxybenzene

Introduction to Sulfane

Sulfane refers to sulfur-containing compounds with labile sulfane sulfur atoms (oxidation states 0 or −1), such as persulfides (RSSH), polysulfides (RSₙR), and thiosulfate (S₂O₃²⁻). Sulfane sulfur participates in biological processes like protein S-sulfhydration (converting -SH to -SSH) , mitochondrial bioenergetics , and H₂S storage/release . It exhibits antioxidant properties and is implicated in cancer pathways; deficiencies correlate with tumor proliferation . Detection methods include cyanide-mediated spectrophotometric assays (460 nm) .

Key Sulfane Compounds :

  • Hydrogen sulfide (H₂S): Gasotransmitter with signaling roles.
  • Glutathione persulfide (GSSH): Redox regulator .
  • Thiosulfate (S₂O₃²⁻): Sulfur-transfer agent .

Comparison of 1,4-Diethoxybenzene with Structural Analogs

Dialkoxybenzenes

Compound Substituent Positions Molecular Formula Applications Reference
1,4-Diethoxybenzene 1,4 C₁₀H₁₄O₂ Photoluminescent polymers, solvents
1,2-Diethoxybenzene 1,2 C₁₀H₁₄O₂ Limited industrial use
1,3-Diethoxybenzene 1,3 C₁₀H₁₄O₂ Intermediate in organic synthesis

Key Differences :

  • Positional Isomerism : 1,4-substitution confers symmetry, enhancing crystallinity and thermal stability compared to 1,2- or 1,3-isomers .
  • Reactivity : 1,4-Diethoxybenzene undergoes electrophilic substitution preferentially at the 2-position due to ethoxy group directing effects .

Other Phenolic Ethers

Compound Structure Applications Reference
Hydroquinone dimethyl ether 1,4-OCH₃ Solvent, dye synthesis
1,4-Diisopropenylbenzene 1,4-CH₂C(CH₂)₂ Polymer crosslinking agent

Functional Contrast :

  • Solubility: Ethoxy groups in 1,4-diethoxybenzene improve solubility in non-polar solvents vs. methoxy analogs .

Comparison of Sulfane with Reactive Sulfur Species

Sulfane Sulfur vs. H₂S and Thiols

Property Sulfane Sulfur (e.g., RSSH) H₂S Thiols (RSH)
Oxidation State 0 or −1 −2 −2
pKa (Nucleophilicity) ~4–6 (strong nucleophile) ~7 (weak acid) ~8–10
Biological Role Protein modification, H₂S storage Signaling molecule Antioxidant, enzyme cofactor

Key Insights :

  • Reactivity : Sulfane sulfur’s electrophilic nature enables S-sulfhydration, unlike H₂S or thiols .
  • Detection : Fluorescence probes (e.g., SSP series) target sulfane sulfur’s unique reactivity .

Sulfane Sulfur in Cancer Biology

  • Anticancer Mechanisms: Garlic-derived sulfane compounds (e.g., DADS, DATS) induce apoptosis and inhibit carcinogen activation .

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